molecular formula C21H24N2O3 B12528216 3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one CAS No. 670226-27-4

3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one

Cat. No.: B12528216
CAS No.: 670226-27-4
M. Wt: 352.4 g/mol
InChI Key: FOJLPRQRHLFCTA-UHFFFAOYSA-N
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Description

3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one: is a complex organic compound characterized by its unique structure, which includes an aniline group, a nitromethyl-substituted cyclopentyl ring, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common approach is the condensation of aniline with a cyclopentanone derivative, followed by nitration and subsequent reduction to introduce the nitromethyl group. The final step involves the formation of the phenylpropanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenylpropanone moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various substituted derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The nitromethyl group, in particular, is of interest for its potential biological activity.

Medicine: The compound and its derivatives are investigated for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The aniline and phenylpropanone moieties can interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

  • 3-Anilino-1-(2-nitrophenyl)-2-propen-1-one
  • 3-Anilino-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
  • 3-Anilino-1-(2-pyridyl)-1-propanone

Comparison: Compared to these similar compounds, 3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one is unique due to the presence of the nitromethyl-substituted cyclopentyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

670226-27-4

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one

InChI

InChI=1S/C21H24N2O3/c24-21(19-13-7-10-17(19)15-23(25)26)14-20(16-8-3-1-4-9-16)22-18-11-5-2-6-12-18/h1-6,8-9,11-12,17,19-20,22H,7,10,13-15H2

InChI Key

FOJLPRQRHLFCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=CC=C3)C[N+](=O)[O-]

Origin of Product

United States

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